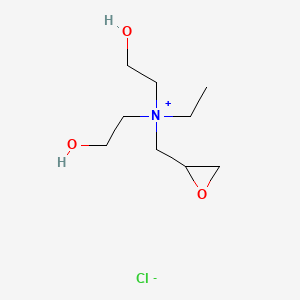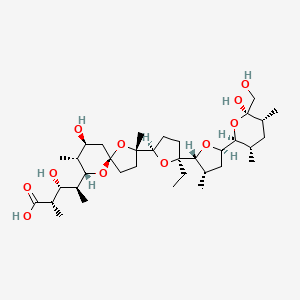
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is a quaternary ammonium compound with the molecular formula C21H45NO5S. It is known for its surfactant properties, making it useful in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium typically involves the reaction of tetradecylamine with 3-chloropropane-1-sulfonic acid, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product .
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
科学的研究の応用
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in detergents, fabric softeners, and personal care products for its surfactant properties.
作用機序
The mechanism of action of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium involves its ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt cell membranes, leading to increased permeability and potential cell lysis. In industrial applications, it helps in the emulsification of oils and the stabilization of dispersions .
類似化合物との比較
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A sulfonate surfactant used in detergents.
Tetradecyltrimethylammonium chloride: Similar in structure but lacks the sulfonate group.
Uniqueness
Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium is unique due to its combination of a long alkyl chain and a sulfonate group, which provides both hydrophobic and hydrophilic properties. This dual nature makes it particularly effective in applications requiring emulsification and stabilization .
特性
CAS番号 |
93841-10-2 |
|---|---|
分子式 |
C21H45NO5S |
分子量 |
423.7 g/mol |
IUPAC名 |
3-[bis(2-hydroxyethyl)-tetradecylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H45NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(17-19-23,18-20-24)16-14-21-28(25,26)27/h23-24H,2-21H2,1H3 |
InChIキー |
WGCAVZRGIFXOPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC[N+](CCCS(=O)(=O)[O-])(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)







